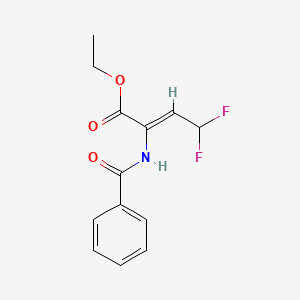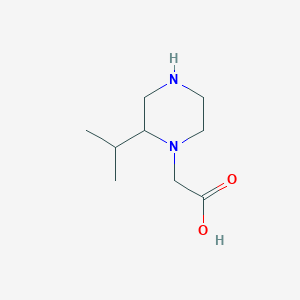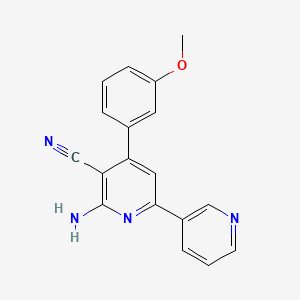![molecular formula C19H20N8O8 B14170563 1,1'-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] CAS No. 3449-36-3](/img/structure/B14170563.png)
1,1'-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] is a chemical compound with the molecular formula C19H20N8O8. It is known for its complex structure, which includes two dinitrophenyl hydrazine groups connected by a 3-ethylpentane-1,5-diylidene linker. This compound has various applications in scientific research and industry due to its unique chemical properties .
Métodos De Preparación
The synthesis of 1,1’-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes further condensation to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pH, to maximize yield and purity .
Análisis De Reacciones Químicas
1,1’-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1,1’-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is used in biochemical assays to detect and quantify specific biomolecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in its mechanism of action depend on the specific application and the molecular targets involved .
Comparación Con Compuestos Similares
1,1’-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] can be compared with other similar compounds, such as:
- 1,1’-(3-Methylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine]
- 1,1’-(3-Propylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] These compounds share similar structural features but differ in the length and branching of the alkyl linker. The unique properties of 1,1’-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] arise from its specific alkyl linker, which influences its reactivity and applications .
Propiedades
Número CAS |
3449-36-3 |
|---|---|
Fórmula molecular |
C19H20N8O8 |
Peso molecular |
488.4 g/mol |
Nombre IUPAC |
N-[[5-[(2,4-dinitrophenyl)hydrazinylidene]-3-ethylpentylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C19H20N8O8/c1-2-13(7-9-20-22-16-5-3-14(24(28)29)11-18(16)26(32)33)8-10-21-23-17-6-4-15(25(30)31)12-19(17)27(34)35/h3-6,9-13,22-23H,2,7-8H2,1H3 |
Clave InChI |
ZLBNFRLRVHVXSK-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170486.png)


![Benzamide, N-[3-[7-amino-4-[[4-(4-morpholinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-2-methylphenyl]-4-(dimethylamino)-](/img/structure/B14170507.png)
![Ethyl 2-[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B14170520.png)
![1,1'-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14170525.png)
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170528.png)


![Methyl 3'-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B14170547.png)
![[2-[(5R,8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-4,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14170554.png)


